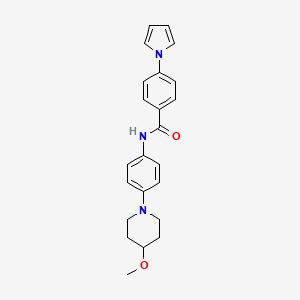

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a complex structure with a methoxypiperidine group, a phenyl ring, and a pyrrole moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Methoxypiperidine Intermediate: Starting with piperidine, the methoxy group can be introduced via nucleophilic substitution using methanol and an appropriate catalyst.

Coupling with Phenyl Ring: The methoxypiperidine intermediate is then coupled with a phenyl ring through a Friedel-Crafts acylation reaction.

Introduction of the Pyrrole Moiety:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carbonyl group in the benzamide can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or other substituted aromatic compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes:

- Molecular Formula : C21H24N4O2

- Molecular Weight : 368.44 g/mol

- Structural Features : It contains a piperidine moiety, a pyrrole ring, and a benzamide group, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds, including those similar to N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide, exhibit potent antimicrobial activity. For instance, pyrrole derivatives have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the pyrrole ring enhances the compound's ability to disrupt bacterial cell walls or inhibit essential enzymes .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have demonstrated that certain benzamide derivatives can inhibit cancer cell proliferation by inducing apoptosis and blocking cell cycle progression. The structural modifications in the piperidine and pyrrole components are critical for enhancing selectivity towards cancer cells while minimizing effects on normal cells .

Neuropharmacological Effects

The piperidine structure within the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the treatment of disorders such as anxiety and depression. The modulation of serotonin and dopamine receptors is a key area of interest .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its therapeutic potential.

Key Findings:

- Pyrrole Substituents : Variations in the substituents on the pyrrole ring significantly affect potency and selectivity against target pathogens or cancer cells.

- Piperidine Modifications : Alterations in the piperidine moiety can enhance lipophilicity and bioavailability, leading to improved pharmacokinetic profiles .

Case Study 1: Antibacterial Activity

In a recent study, derivatives of this compound were synthesized and tested against various bacterial strains. The results indicated that specific modifications led to compounds with Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics like vancomycin, showcasing their potential as new antibacterial agents .

Case Study 2: Anticancer Efficacy

Another study focused on the antiproliferative effects of this compound on human cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations, suggesting that further development could lead to effective cancer therapeutics .

Mécanisme D'action

The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the methoxypiperidine, phenyl, and pyrrole groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Activité Biologique

N-(4-(4-methoxypiperidin-1-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N6O, with a molecular weight of approximately 412.487 g/mol. The compound features a complex structure that includes a piperidine ring, a pyrrole moiety, and a benzamide functional group. These structural components contribute to its biological activity, particularly in interactions with specific biological targets.

Research indicates that this compound may exert its effects through multiple mechanisms:

- Inhibition of Protein Kinases : It has been shown to inhibit serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA damage response. By inhibiting Chk1, the compound can induce replication stress and activate the G2/M checkpoint, thereby enhancing the stability of WEE1, a critical regulator of cell cycle progression .

- Antibacterial Activity : The pyrrole and piperidine components are known to enhance antibacterial properties. Compounds with similar structures have demonstrated efficacy against various bacterial strains, including resistant pathogens .

Antimicrobial Efficacy

A series of studies have evaluated the antimicrobial properties of this compound. In vitro tests have shown promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 |

These findings suggest that the compound could be developed as a lead for new antibacterial agents .

Case Studies

Several case studies have highlighted the compound's potential:

- Preclinical Models : In animal models, administration of the compound resulted in reduced bacterial load in infected tissues, demonstrating its therapeutic potential against infections caused by resistant strains .

- Combination Therapy : When used in combination with other antibiotics, it exhibited synergistic effects, enhancing overall efficacy and reducing the required doses of conventional antibiotics .

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Structural Optimization : Modifications to the chemical structure may enhance potency and selectivity against specific targets while minimizing side effects.

- Clinical Trials : Further clinical trials are necessary to evaluate the safety and efficacy of this compound in humans.

Propriétés

IUPAC Name |

N-[4-(4-methoxypiperidin-1-yl)phenyl]-4-pyrrol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-28-22-12-16-26(17-13-22)21-10-6-19(7-11-21)24-23(27)18-4-8-20(9-5-18)25-14-2-3-15-25/h2-11,14-15,22H,12-13,16-17H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHPKJWNARCGMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.